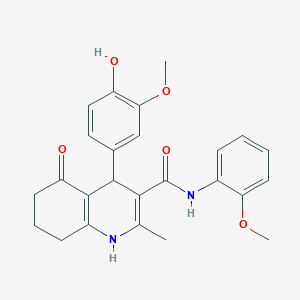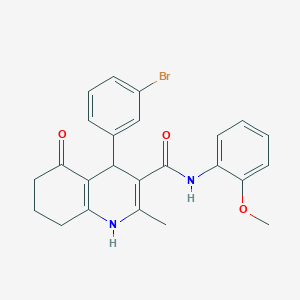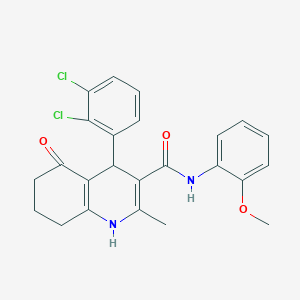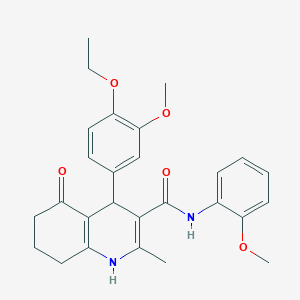![molecular formula C24H20N6O4S B417839 N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B417839.png)
N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-{4-[4-methyl-5-({[(2-nitrophenyl)carbamoyl]methyl}sulfanyl)-1,2,4-triazol-3-yl]phenyl}benzamide include:
- N-(4-{5-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide
- N-(4-{5-[(2-{2-nitroanilino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C24H20N6O4S |
|---|---|
Molekulargewicht |
488.5g/mol |
IUPAC-Name |
N-[4-[4-methyl-5-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H20N6O4S/c1-29-22(16-11-13-18(14-12-16)25-23(32)17-7-3-2-4-8-17)27-28-24(29)35-15-21(31)26-19-9-5-6-10-20(19)30(33)34/h2-14H,15H2,1H3,(H,25,32)(H,26,31) |
InChI-Schlüssel |
MZKMBTSBJBJFQK-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(butyloxy)phenyl]-2-methyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417759.png)
![1-{[(5-{[(4-chlorophenyl)oxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine](/img/structure/B417762.png)


![4-(2-bromophenyl)-2-methyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417766.png)

![N-(4-acetylphenyl)-2-{[4-benzyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417769.png)
![2-{[5-(1H-benzimidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-chlorophenyl)carbonyl]acetohydrazide](/img/structure/B417771.png)
![4-methoxy-N'-[2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetyl]benzohydrazide](/img/structure/B417776.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417777.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B417778.png)
![2-{[2-methyl-6-(methyloxy)quinolin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B417779.png)
